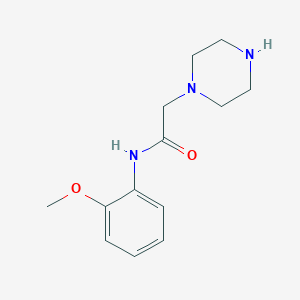

N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide

Description

N-(2-Methoxyphenyl)-2-(piperazin-1-yl)acetamide is an acetamide derivative featuring a 2-methoxyphenyl group attached to the acetamide nitrogen and a piperazine ring at the acetamide’s α-position. This compound (referred to as the "target compound" hereafter) has demonstrated notable anticancer activity in preclinical studies, particularly against human cancer cell lines such as HCT-1, SF268, HT-15, MCF-7, and PC-3 . Its structure combines a methoxy-substituted aromatic ring with the flexible piperazine moiety, which may enhance its pharmacokinetic properties, including solubility and receptor-binding affinity.

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-2-piperazin-1-ylacetamide |

InChI |

InChI=1S/C13H19N3O2/c1-18-12-5-3-2-4-11(12)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17) |

InChI Key |

XEEKCOQBTUWLPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with piperazine. The process can be summarized as follows:

Esterification: 2-methoxyphenylacetic acid is first converted to its corresponding ester using an alcohol and an acid catalyst.

Amidation: The ester is then reacted with piperazine under appropriate conditions to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of N-(2-hydroxyphenyl)-2-(piperazin-1-yl)acetamide.

Reduction: Formation of N-(2-methoxyphenyl)-2-(piperazin-1-yl)ethylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The target compound’s 2-methoxyphenyl group distinguishes it from analogs with halogenated or nitro-substituted aromatic rings:

- Antimicrobial/Fungal Activity : Compounds like 47 (3,5-difluorophenyl) and 48 (3-isopropylphenyl) () exhibit strong activity against gram-positive bacteria and fungi, attributed to electron-withdrawing fluorine or bulky substituents enhancing membrane penetration . In contrast, the target compound’s methoxy group (electron-donating) may reduce antimicrobial efficacy but improve anticancer selectivity by modulating electron density in aromatic systems.

- Anticonvulsant Derivatives : Compounds 14–17 () feature trifluoromethylphenyl and chlorophenyl groups, which increase lipophilicity and blood-brain barrier permeability for anticonvulsant effects . The target compound’s methoxy group likely reduces CNS penetration, aligning with its peripheral anticancer activity.

Modifications to the Piperazine Ring

- Sulfonyl and Thiazole Additions : Compounds 47–50 () incorporate benzo[d]thiazole-sulfonyl groups linked to piperazine, improving antimicrobial activity through sulfonyl-mediated enzyme inhibition . The target compound lacks this group, prioritizing quinazoline-sulfonyl interactions () for anticancer mechanisms .

Structural and Pharmacological Insights

- In contrast, nitro or halogen substituents increase electrophilicity, favoring covalent interactions with microbial enzymes .

- Piperazine Flexibility : The piperazine ring’s nitrogen atoms enable hydrogen bonding and salt formation, improving solubility. Derivatives with bulkier substituents (e.g., 48 , 3-isopropylphenyl) may suffer from steric hindrance, reducing efficacy .

- Activity-Property Relationships : The target compound’s moderate molecular weight (~450–500 g/mol) and logP (~2–3) balance solubility and membrane permeability, whereas nitro-substituted analogs (e.g., ) exhibit higher logP values (>4), risking toxicity .

Biological Activity

N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring and a methoxyphenyl substituent, which may influence its interaction with biological targets. The molecular formula is with a molecular weight of 251.31 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. Compounds containing piperazine moieties are known to exhibit activity against various receptors, which can lead to diverse pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities .

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives, including this compound. Research indicates that derivatives bearing piperazine structures can exhibit selective cytotoxicity against certain cancer cell lines. For instance, compounds similar to this compound have shown moderate activity against breast and lung cancer cells .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 5b | Breast | 12.5 |

| 5e | Lung | 15.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. While some derivatives showed weak antimicrobial effects against specific pathogens, the overall efficacy was limited compared to established antibiotics .

Case Studies

A notable study focused on the synthesis and evaluation of piperazine derivatives for their biological activities. The results indicated that while many derivatives displayed promising anticancer properties, the antimicrobial activity was generally weak. For example, a series of thiazole-piperazine derivatives were evaluated for their ability to inhibit acetylcholinesterase but yielded disappointing results .

Safety and Toxicity

The safety profile of this compound is crucial for its potential therapeutic applications. Toxicity assessments indicate that while some derivatives may exhibit cytotoxic effects at high concentrations, further studies are needed to establish a comprehensive safety profile .

Q & A

Q. What are the key considerations for synthesizing N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the condensation of 2-methoxyaniline with chloroacetyl chloride to form the acetamide backbone, followed by coupling with piperazine derivatives. Critical parameters include:

- Temperature control : Optimal reaction temperatures (e.g., 0–5°C for acylation steps) to prevent side reactions .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. How is structural characterization performed for this compound?

A combination of analytical techniques is employed:

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., methoxy group at δ~3.8 ppm, piperazine protons at δ~2.5–3.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 292.166) .

- X-ray crystallography : Crystal structure analysis (e.g., triclinic system, space group P1) provides bond-length validation (C=O at ~1.22 Å) .

Q. What safety protocols are recommended for handling this compound?

Based on structural analogs (e.g., N-phenyl derivatives):

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .

- First aid : Immediate rinsing with water for eye/skin exposure; activated charcoal for ingestion .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies on acetamide derivatives reveal:

- Methoxy position : 2-methoxy substitution enhances blood-brain barrier penetration compared to 4-methoxy analogs .

- Piperazine substituents : Fluorophenyl or benzothiazole groups (e.g., as in related compounds) improve antimicrobial activity (MIC ~2–8 µg/mL) .

- Thioacetamide variants : Thiol substitution increases enzyme inhibition (e.g., PDE4 IC ~50 nM in analogs) .

Q. What methodologies resolve contradictions in pharmacological data?

Discrepancies (e.g., variable IC values across assays) are addressed via:

- Dose-response normalization : Use standardized cell lines (e.g., MCF-7 for anticancer assays) to minimize variability .

- Binding assays : Radioligand displacement studies (e.g., -rolipram for PDE4 inhibition) validate target specificity .

- Metabolic stability tests : Microsomal assays (e.g., human liver microsomes) clarify bioavailability differences .

Q. How is crystallographic data utilized in computational modeling?

High-resolution X-ray structures (e.g., triclinic P1 with a = 11.595 Å, α = 106.2°) enable:

- Docking simulations : Pi-pi stacking interactions between the methoxyphenyl group and aromatic enzyme residues (e.g., PDE4) .

- Solubility predictions : Lattice energy calculations correlate with experimental solubility (~0.5 mg/mL in water) .

Q. What strategies optimize yield in large-scale synthesis?

Industrial-scale protocols for related acetamides recommend:

- Flow chemistry : Continuous reactors reduce reaction time (e.g., from 24h to 2h) and improve consistency .

- Catalyst optimization : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency (yield >85%) .

- In-line analytics : Real-time HPLC monitoring detects intermediates, reducing purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.